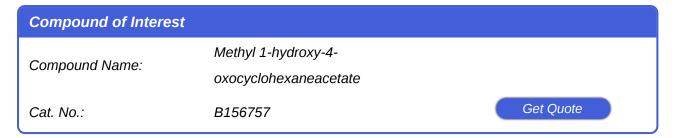


A Technical Guide to the Spectroscopic Analysis of Methyl 1-hydroxy-4-oxocyclohexaneacetate

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental NMR and mass spectrometry data for **Methyl 1-hydroxy-4-oxocyclohexaneacetate** are not readily available in public databases. The following guide provides a detailed overview of the expected spectroscopic data based on the analysis of analogous structures and established principles of NMR and mass spectrometry. It also includes standardized experimental protocols for acquiring such data.

Introduction

Methyl 1-hydroxy-4-oxocyclohexaneacetate is a bifunctional organic molecule containing a hydroxyl group, a ketone, and a methyl ester. These functional groups, along with the cyclohexyl core, give the molecule distinct spectroscopic characteristics. This guide outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of **Methyl 1-hydroxy-4-oxocyclohexaneacetate** suggest a complex NMR spectrum due to the stereochemistry at C1 and the conformation of the cyclohexane ring. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.



Table 1: Predicted ¹H NMR Data for **Methyl 1-hydroxy-4-oxocyclohexaneacetate**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-ОН	1.5 - 3.0	Singlet (broad)	-
-OCH₃	~3.7	Singlet	-
-CH ₂ -COOCH ₃	~2.6	Singlet	-
Cyclohexyl Protons (axial & equatorial)	1.5 - 2.8	Multiplets	2-15

Table 2: Predicted ¹³C NMR Data for Methyl 1-hydroxy-4-oxocyclohexaneacetate

Carbon	Predicted Chemical Shift (δ, ppm)
C=O (ketone)	208 - 212
C=O (ester)	170 - 175
C1 (-C-OH)	68 - 72
-OCH₃	50 - 55
-CH ₂ -COOCH ₃	40 - 45
Cyclohexyl -CH ₂ - (adjacent to C=O)	35 - 40
Cyclohexyl -CH ₂ - (adjacent to C1)	30 - 35

Mass Spectrometry (MS)

The mass spectrum of **Methyl 1-hydroxy-4-oxocyclohexaneacetate** is expected to show a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for **Methyl 1-hydroxy-4-oxocyclohexaneacetate** (Molecular Weight: 200.22 g/mol)



m/z	Predicted Fragment
200	[M] ⁺ (Molecular Ion)
182	[M - H ₂ O] ⁺
169	[M - OCH₃] ⁺
141	[M - COOCH₃] ⁺
127	[M - CH ₂ COOCH ₃] ⁺
99	[M - H ₂ O - CH ₂ COOCH ₃] ⁺

Experimental Protocols NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of **Methyl 1-hydroxy-4-oxocyclohexaneacetate**.

Materials:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃, DMSO-d₀)
- Methyl 1-hydroxy-4-oxocyclohexaneacetate sample
- Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent in a clean, dry NMR tube.
- Instrument Setup:
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.



- Lock the spectrometer onto the deuterium signal of the solvent.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry

Objective: To obtain the mass spectrum of **Methyl 1-hydroxy-4-oxocyclohexaneacetate** to determine its molecular weight and fragmentation pattern.

Materials:



- Mass spectrometer (e.g., Electrospray Ionization-Mass Spectrometry, ESI-MS, or Gas Chromatography-Mass Spectrometry, GC-MS)
- Sample of Methyl 1-hydroxy-4-oxocyclohexaneacetate
- Appropriate solvent (e.g., methanol, acetonitrile for ESI; dichloromethane, ethyl acetate for GC)

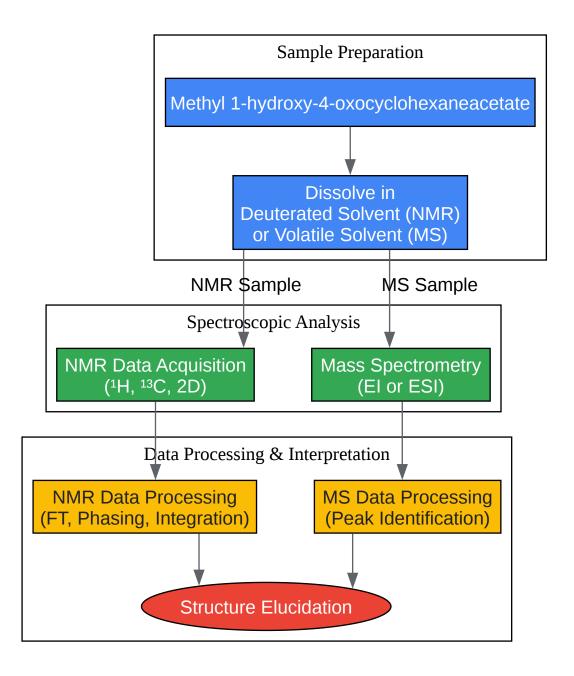
Procedure (using ESI-MS):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.
- Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
- Sample Introduction: Infuse the sample solution directly into the ion source via a syringe pump at a constant flow rate.
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),
 where they are separated based on their mass-to-charge ratio (m/z).
- Detection and Data Acquisition: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation pattern can be further studied using tandem mass spectrometry (MS/MS) if required.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Methyl 1-hydroxy-4-oxocyclohexaneacetate**.





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Caption: Workflow for the spectroscopic analysis of an organic compound.

Conclusion

This guide provides a comprehensive overview of the expected NMR and mass spectrometry data for **Methyl 1-hydroxy-4-oxocyclohexaneacetate**, along with detailed protocols for their acquisition. While experimental data for this specific molecule is not currently available, the predictive information and standardized methods presented here offer a solid foundation for







researchers and scientists engaged in the synthesis, characterization, and analysis of this and related compounds. The application of these spectroscopic techniques is crucial for confirming the chemical structure and purity, which are essential aspects of drug discovery and development.

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